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8,5'(S)-Cyclo-2'-deoxyadenosine -

8,5'(S)-Cyclo-2'-deoxyadenosine

Catalog Number: EVT-15224679
CAS Number:
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from natural nucleosides and has been identified in various biological contexts, particularly in response to oxidative stress. It falls under the category of cyclopurine-2'-deoxynucleosides, which are known to act as strong blocks to DNA polymerases and RNA polymerase II during transcription processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8,5'(S)-Cyclo-2'-deoxyadenosine typically involves enzymatic or chemical approaches that facilitate the formation of the unique 8,5'-linkage. One common method utilizes enzymatic hydrolysis to release the compound from DNA or oligodeoxynucleotides. The process often employs enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete release of the nucleoside .

Another approach involves using liquid chromatography/mass spectrometry (LC/MS) for detection and quantification, which allows for precise measurement of this compound in biological samples .

Molecular Structure Analysis

Structure and Data

The molecular formula for 8,5'(S)-Cyclo-2'-deoxyadenosine is C10H13N5O3C_{10}H_{13}N_{5}O_{3}. Its structure features a cyclopurine configuration where the base is linked to the sugar through an 8,5'-bond. This structural modification significantly alters its interactions with enzymes and DNA.

Key structural data include:

  • Molecular Weight: Approximately 239.24 g/mol
  • IUPAC Name: (5'S)-8,5'-Cyclo-2'-deoxyadenosine
  • Canonical SMILES: C1=C(NC(=N1)C2=C(N=C(N2)C(=O)N)C(=O)N)C(C(O)C(C(C)N)O)=O
Chemical Reactions Analysis

Reactions and Technical Details

8,5'(S)-Cyclo-2'-deoxyadenosine can undergo various chemical reactions typical of nucleosides. These include:

  • Hydrolysis: The compound can be hydrolyzed enzymatically to release free nucleosides.
  • Oxidation: Under certain conditions, it may be oxidized to form reactive intermediates.
  • Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions.

These reactions are crucial for understanding how this compound interacts with biological systems and its potential effects on DNA integrity .

Mechanism of Action

Process and Data

The mechanism of action for 8,5'(S)-Cyclo-2'-deoxyadenosine primarily revolves around its ability to interfere with DNA replication and transcription. Due to its structural configuration, it acts as a potent inhibitor for DNA polymerases by causing structural distortions in the DNA helix. This inhibition can lead to increased rigidity in the DNA structure, hampering the flexibility required for enzyme binding and catalysis .

Experimental studies have shown that both diastereomers of cyclo-2'-deoxyadenosines influence DNA conformation, affecting enzymatic activities involved in nucleotide excision repair mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8,5'(S)-Cyclo-2'-deoxyadenosine include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical properties involve its stability under physiological conditions, where it can resist hydrolysis but may be susceptible to oxidative damage.

Relevant data includes:

  • Melting Point: Approximately 220°C
  • pH Stability Range: Stable between pH 4 to 7.
Applications

Scientific Uses

8,5'(S)-Cyclo-2'-deoxyadenosine has several applications in scientific research:

  • DNA Repair Studies: Used to investigate mechanisms of nucleotide excision repair due to its role as a DNA lesion.
  • Biochemical Assays: Serves as a substrate or inhibitor in assays evaluating DNA polymerase activity.
  • Therapeutic Research: Investigated for potential use in developing drugs targeting cancer cells by exploiting their reliance on accurate DNA replication mechanisms.
Mechanistic Insights into Oxidative Formation Pathways

Free Radical-Mediated Intramolecular Cyclization Mechanisms

The formation of 8,5'(S)-cyclo-2'-deoxyadenosine (S-cdA) is initiated by hydroxyl radical (•OH) attack on the C5′ position of 2'-deoxyadenosine in DNA. This generates a C5′-centered deoxyribose radical, which undergoes intramolecular cyclization with the C8 position of the purine base. The resulting N7 radical is subsequently oxidized to form the stable C5′–C8 covalent bond, creating a unique tandem lesion that concurrently damages the sugar and base moieties of a single nucleotide [3] [8]. This reaction occurs preferentially under hypoxic conditions, as molecular oxygen competes for the C5′ radical intermediate, reducing S-cdA yields by 60–80% under physiological oxygen concentrations [8]. The cyclization reaction causes significant structural distortion due to the covalent bond constraining the sugar-phosphate backbone, forcing the deoxyribose into an O4-exo pucker conformation and displacing the adjacent 5′-phosphate group [9].

Table 1: Key Features of S-cdA Formation

ParameterValue/CharacteristicBiological Consequence
Primary Radical InitiatorHydroxyl radical (•OH)ROS-mediated DNA damage
Reactive IntermediateC5′-centered sugar radicalOxygen-dependent yield modulation
Cyclization Rate Constant~10⁶ s⁻¹ (intramolecular reaction)Rapid lesion fixation
Sugar Conformation Post-DamageO4-exo puckerDNA helix distortion (~30° bending)
Oxygen DependenceInverse correlation with lesion yieldHigher formation in hypoxic tissues

Comparative Analysis of Diastereomeric (5'S vs. 5'R) Lesion Formation Dynamics

The C5′ chiral center in 8,5′-cyclo-2'-deoxyadenosine generates two diastereomers: 5′S (S-cdA) and 5′R (R-cdA). These isomers exhibit distinct formation kinetics and structural consequences. The S-diastereomer constitutes 60–70% of total cdA lesions in vivo due to preferential attack geometry during radical cyclization, as confirmed by LC-MS analyses of mammalian DNA [6] [9]. While both isomers induce helical distortions, their structural impacts differ: S-cdA causes greater base pair buckling (∼15°) and propeller twisting (∼12°) compared to R-cdA when incorporated into duplex DNA, as revealed by NMR studies of lesion-containing oligonucleotides [9]. Repair kinetics also diverge significantly, with nucleotide excision repair (NER) excising R-cdA 1.8-fold more efficiently than S-cdA in mammalian cell extracts [7] [8]. This differential repair leads to S-cdA accumulation in NER-deficient systems, as observed in csb⁻/⁻ knockout mice, where brain tissue showed 2.3-fold higher S-cdA persistence compared to R-cdA [7].

Table 2: Diastereomeric Comparison of cdA Lesions

PropertyS-cdAR-cdA
Natural Abundance60–70% of total cdA30–40% of total cdA
DNA Helix Distortion30° bending, 15° buckling22° bending, 8° buckling
Repair Efficiency (NER)1× (reference)1.8× relative to S-cdA
Thermal StabilityΔTₘ = –4.5°C (vs. undamaged duplex)ΔTₘ = –3.2°C (vs. undamaged duplex)
Polymerase BlockageComplete blockage for Pol δ, ηPartial bypass by Pol η

Role of Reactive Oxygen Species (ROS) in Lesion Induction In Vivo

Endogenous ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) drive S-cdA formation through Fenton chemistry and mitochondrial respiration byproducts. Neuronal tissues exhibit particularly high S-cdA accumulation due to elevated oxygen metabolism, lipid peroxidation, and limited repair capacity, with basal levels reaching 2–4 lesions/10⁸ nucleotides in human brain DNA [5] [8]. Ionizing radiation amplifies S-cdA formation proportionally to radiation dose, generating up to 25 lesions/10⁸ nucleotides per Gray in cellular DNA [7] [8]. Disease states markedly increase S-cdA burden:

  • Neurodegeneration: Xeroderma pigmentosum (XP-A) patients show 5-fold higher cerebellar S-cdA than age-matched controls [1] [10]
  • Premature aging disorders: Cockayne syndrome (CS-B) patients accumulate 3.7-fold more S-cdA in genomic DNA [7]
  • Carcinogenesis: Breast cancer tissues exhibit 2.9-fold elevation versus adjacent normal tissue [2]

Notably, S-cdA serves as a biomarker for oxidative stress in vivo due to its exceptional stability (half-life >20 hours in physiological buffers) and resistance to glycosylase cleavage [3] [6]. Its endogenous formation correlates with mitochondrial dysfunction, as demonstrated by 3.5-fold increased S-cdA in SOD2⁺/⁻ mice deficient in mitochondrial superoxide dismutase [8].

Table 3: ROS Sources and S-cdA Induction Contexts

ROS SourceExperimental ContextS-cdA Increase vs. Control
Mitochondrial respirationSOD2⁺/⁻ mouse brain tissue3.5-fold
Ionizing radiationHuman keratinocytes (2 Gy)8.2 lesions/10⁸ nucleotides
Fenton reaction (Fe²⁺/H₂O₂)In vitro DNA exposure (100 μM H₂O₂)12.7 lesions/10⁸ nucleotides
Inflammatory oxidative burstActivated leukocyte co-culture4.1-fold
Lipid peroxidation4-HNE-treated fibroblasts2.8-fold

Properties

Product Name

8,5'(S)-Cyclo-2'-deoxyadenosine

IUPAC Name

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)

InChI Key

MBVGIEDXZGVICG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O

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